TRAM-39

描述

属性

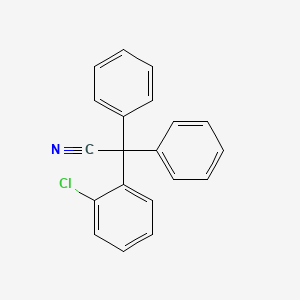

IUPAC Name |

2-(2-chlorophenyl)-2,2-diphenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN/c21-19-14-8-7-13-18(19)20(15-22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNRTPKGSCVKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TRAM-34: A Technical Guide to the Mechanism of Action of a KCa3.1 Potassium Channel Inhibitor

Document ID: TRAM34-MOA-WP-2025 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4), is a critical regulator of cellular function. By controlling potassium (K+) efflux, KCa3.1 modulates the cell membrane potential, which in turn governs the driving force for calcium (Ca2+) influx. This mechanism is pivotal in a variety of physiological processes, including the activation and proliferation of immune cells like T-lymphocytes, microglia, and macrophages, as well as in fluid secretion and cell migration.[1] Consequently, KCa3.1 has emerged as a significant therapeutic target for autoimmune disorders, fibroproliferative diseases, and certain cancers.[1][2]

TRAM-34 (1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole) is a potent and highly selective small-molecule inhibitor of the KCa3.1 channel.[3] Developed as a structural analog of clotrimazole, TRAM-34 was designed to retain high affinity for the channel while eliminating the inhibitory effects on cytochrome P450 enzymes associated with its predecessor.[2][3] This whitepaper provides an in-depth technical overview of the mechanism of action of TRAM-34, its impact on cellular signaling, and the key experimental protocols used for its characterization.

Core Mechanism of Action

TRAM-34 functions as a direct pore blocker, physically occluding the ion conduction pathway of the KCa3.1 channel.[1] Its mechanism is not dependent on voltage or the state of channel activation but relies on high-affinity binding to a specific site within the channel's inner vestibule.

Molecular Binding Site

Molecular modeling and site-directed mutagenesis studies have precisely identified the binding site of TRAM-34.[1][2] It interacts with key amino acid residues located in the inner pore of the channel, specifically:

-

Threonine 250 (T250): Located in the pore loop.

-

Valine 275 (V275): Located on the S6 transmembrane helix.[2][3]

TRAM-34, a triarylmethane compound, positions itself within this pocket, sterically hindering the passage of potassium ions through the selectivity filter.[1] Mutation of either the T250 or V275 residue has been shown to abolish the sensitivity of the KCa3.1 channel to inhibition by TRAM-34, confirming the critical role of these residues in forming the receptor site.[2]

Impact on Cellular Signaling

The primary role of KCa3.1 is to regulate the cell's membrane potential to sustain a driving force for Ca2+ entry. TRAM-34's inhibitory action directly disrupts this critical signaling cascade.

Regulation of Membrane Potential and Calcium Signaling

In many cell types, an initial stimulus triggers a release of Ca2+ from intracellular stores, which activates KCa3.1 channels. The subsequent efflux of K+ ions hyperpolarizes the cell membrane (makes it more negative). This hyperpolarization increases the electrochemical gradient for Ca2+, facilitating sustained Ca2+ influx through other channels, such as Ca2+-release activated Ca2+ (CRAC) channels.[1] This sustained elevation of intracellular Ca2+ is the downstream signal that drives cellular responses like gene expression, proliferation, and migration.

TRAM-34's Downstream Effects

By blocking K+ efflux through KCa3.1, TRAM-34 prevents the membrane hyperpolarization necessary to maintain Ca2+ influx.[1] This action effectively dampens or terminates the sustained Ca2+ signal, thereby inhibiting the Ca2+-dependent cellular processes. This is the fundamental mechanism by which TRAM-34 exerts its immunosuppressive and anti-proliferative effects. In the context of atrial fibrosis, TRAM-34 has been shown to attenuate the pro-fibrotic effects of Angiotensin II, which upregulates KCa3.1 expression through the ERK/NF-κB and JNK/AP-1 signaling pathways.[4]

Quantitative Pharmacological Data

The potency and selectivity of TRAM-34 have been extensively characterized. The following tables summarize key quantitative metrics.

Table 1: Potency and Selectivity of TRAM-34 for KCa3.1

| Parameter | Value | Cell/System | Reference(s) |

|---|---|---|---|

| IC₅₀ | 20 nM | - | [2][3] |

| Kd | 20 - 25 nM | Human T lymphocytes, COS-7 cells | [5][6][7] |

| Hill Coefficient | 1.2 | COS-7 cells (with 1 µM Ca2+) | [5][6] |

| Selectivity | >200-1500 fold | Over KV, BKCa, KCa2, Na⁺, CRAC, Cl⁻ channels |[2][3][7] |

Table 2: Known Off-Target Activities of TRAM-34

| Target | Effect | Potency (IC₅₀) | Note | Reference(s) |

|---|---|---|---|---|

| Cytochrome P450 | Inhibition | 0.9 µM - 12.6 µM | Affects several isoforms (e.g., CYP2B6, CYP3A4) | [8] |

| Estrogen Receptor | Agonist | 3 µM - 10 µM | Mimics 17β-oestradiol effects in MCF-7 cells | [9][10] |

| Nonselective Cation Channels | Inhibition | ~38 nM (for LPC-induced channels) | Observed in microglial cells | [11] |

Caution should be exercised when using TRAM-34 at micromolar concentrations, as off-target effects may become relevant.

Key Experimental Protocols

The mechanism and potency of TRAM-34 are primarily elucidated through electrophysiological and cell-based assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the flow of ions through KCa3.1 channels in the membrane of a single cell, providing a definitive assessment of inhibitor potency.

-

Objective: To determine the concentration-response curve and IC₅₀ of TRAM-34 on KCa3.1 currents.

-

Cell Preparation: Use a cell line stably expressing human KCa3.1 (e.g., HEK293) or a primary cell type endogenously expressing the channel (e.g., human T-lymphocytes).

-

Solutions:

-

Internal (Pipette) Solution: K+-based solution (e.g., 145 mM KCl) buffered with a Ca2+ chelator (e.g., EGTA) to clamp free [Ca2+] at a concentration that activates KCa3.1 (e.g., 1 µM).

-

External (Bath) Solution: Standard physiological saline solution (e.g., Tyrode's solution).

-

-

Protocol:

-

A glass micropipette filled with the internal solution is used to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.

-

Suction is applied to rupture the membrane patch, establishing the "whole-cell" configuration.

-

The cell's membrane potential is clamped at a holding potential (e.g., -80 mV).

-

KCa3.1 currents are elicited using a voltage ramp protocol (e.g., a 200 ms (B15284909) ramp from -120 mV to +40 mV).

-

Baseline currents are recorded.

-

Increasing concentrations of TRAM-34 are perfused into the bath solution, and the current is recorded at each concentration until a steady-state block is achieved.

-

-

Data Analysis: The magnitude of the current inhibition at a specific voltage (e.g., +40 mV) is plotted against the TRAM-34 concentration. The data are fitted with the Hill equation to determine the IC₅₀ value.[12]

High-Throughput Screening: Thallium Flux Assay

For screening large compound libraries, a fluorescence-based thallium flux assay is a robust alternative to electrophysiology.

-

Principle: Thallium (Tl+) is a surrogate for K+ and can pass through KCa3.1 channels. A Tl+-sensitive fluorescent dye loaded into the cells reports channel activity by an increase in fluorescence upon Tl+ influx.

-

Protocol:

-

Plate cells endogenously expressing KCa3.1 (e.g., T84 cells) in a multi-well plate (e.g., 384-well).

-

Load cells with a Tl+-sensitive fluorescent indicator dye.

-

Add test compounds (including TRAM-34 as a control) to the wells.

-

Use an automated liquid handler to add a stimulus buffer containing Tl+ and a KCa3.1 activator.

-

Measure the change in fluorescence over time using a plate reader.

-

-

Analysis: Inhibitors like TRAM-34 will prevent Tl+ influx, resulting in a reduced fluorescence signal compared to the positive control.[13]

Binding Site Identification: Site-Directed Mutagenesis

This method is used to confirm the amino acid residues that are essential for inhibitor binding.

-

Principle: Altering a key binding residue in the channel protein should significantly reduce the inhibitor's potency.

-

Protocol:

-

Introduce point mutations into the KCa3.1 cDNA to change the target residues (e.g., T250A, V275A).

-

Transfect host cells (e.g., HEK293) with either wild-type or mutant channel DNA.

-

Perform whole-cell patch-clamp electrophysiology (as described in 5.1) on cells expressing either the wild-type or mutant channels.

-

-

Analysis: Compare the IC₅₀ value for TRAM-34 on the wild-type channel to that on the mutant channels. A large increase (e.g., >100-fold) in the IC₅₀ for a mutant channel confirms that the mutated residue is a critical part of the TRAM-34 binding site.[2]

Conclusion

TRAM-34 is a well-characterized, potent, and selective inhibitor of the KCa3.1 channel. Its mechanism of action is a direct pore block, mediated by high-affinity binding to residues T250 and V275 in the channel's inner vestibule. By preventing K+ efflux, TRAM-34 inhibits the membrane hyperpolarization required for sustained Ca2+ signaling, thereby suppressing key cellular functions like immune cell activation and proliferation. While it serves as an invaluable tool for studying KCa3.1 physiology, researchers should remain aware of its potential off-target effects at micromolar concentrations. The detailed understanding of its mechanism of action continues to support the validation of KCa3.1 as a promising therapeutic target for a range of human diseases.

References

- 1. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRAM-34 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. TRAM 34 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]

- 8. TRAM-34, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medtextpublications.com [medtextpublications.com]

- 10. The intermediate conductance Ca2+-activated K+ channel inhibitor TRAM-34 stimulates proliferation of breast cancer cells via activation of oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TRAM-34 inhibits nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of a Cell-Based Assay for Identifying KCa3.1 Inhibitors Using Intestinal Epithelial Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

TRAM-34: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRAM-34, or 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole, is a potent and selective small molecule inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4).[1] Its discovery as a derivative of the antifungal agent clotrimazole (B1669251), but lacking its significant off-target effects on cytochrome P450 enzymes, has positioned TRAM-34 as a valuable pharmacological tool and a promising therapeutic candidate for a range of pathologies. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of TRAM-34, with a focus on quantitative data, detailed experimental protocols, and the key signaling pathways it modulates.

Discovery and Development

TRAM-34 was developed as a structural analog of clotrimazole, a known inhibitor of KCa3.1. The key modification was the replacement of the imidazole (B134444) ring in clotrimazole with a pyrazole (B372694) ring, which significantly reduced its inhibitory activity on cytochrome P450 (CYP) enzymes.[2] While TRAM-34 exhibits a much-improved safety profile concerning CYP inhibition compared to clotrimazole, it is important to note that it can still inhibit several rat and human CYP isoforms at micromolar concentrations.[2][3]

Initial studies demonstrated the high affinity and selectivity of TRAM-34 for the KCa3.1 channel, with a dissociation constant (Kd) of approximately 20 nM.[1][4] This selectivity extends over a wide range of other ion channels, making it a precise tool for studying the physiological and pathophysiological roles of KCa3.1.[1][5] Preclinical studies have explored the therapeutic potential of TRAM-34 in various disease models, including vascular remodeling, asthma, and cancer.[5][6][7]

Quantitative Data

The following tables summarize the key quantitative data related to the efficacy, selectivity, and pharmacokinetic properties of TRAM-34.

Table 1: Potency of TRAM-34 against KCa3.1

| Cell Line/System | Parameter | Value | Reference(s) |

| Human T lymphocytes (native) | Kd | 25 nM | [1] |

| COS-7 cells (cloned human KCa3.1) | Kd | 20 ± 3 nM | [4] |

| Human T84 colonic epithelial cells | Kd | 22 nM | [1] |

| Smooth muscle A7r5 cells (EGF-induced proliferation) | IC50 | 8 nM | [5] |

| Human T lymphocytes (anti-CD3 Ab stimulated) | EC50 | 295 - 910 nM | [5] |

Table 2: Selectivity Profile of TRAM-34

| Ion Channel Family | Selectivity (fold) over KCa3.1 | Reference(s) |

| Voltage-gated K+ (Kv) channels | 200 - 1500 | [1][5] |

| Large-conductance Ca2+-activated K+ (BKCa) channels | 200 - 1500 | [1][5] |

| Small-conductance Ca2+-activated K+ (SKCa) channels | 200 - 1500 | [1][5] |

| Voltage-gated Na+ channels | 200 - 1500 | [1][5] |

| CRAC channels | 200 - 1500 | [1][5] |

| Cl- channels | 200 - 1500 | [1][5] |

Table 3: Off-Target Effects on Cytochrome P450 (CYP) Isoforms

| CYP Isoform (Human) | IC50 (µM) | Reference(s) |

| CYP2B6 | 0.9 | [2] |

| CYP2C19 | 1.8 | [2] |

| CYP3A4 | Stimulatory and inhibitory effects | [2] |

| CYP Isoform (Rat) | IC50 (µM) | Reference(s) |

| CYP2B1 | 3.0 | [2] |

| CYP2C6 | 2.9 | [2] |

| CYP2C11 | 12.6 | [2] |

Table 4: Pharmacokinetic Parameters of TRAM-34 in Rats

| Administration Route | Dose | Peak Plasma Concentration | Peak Brain Concentration | Reference(s) |

| Intravenous | 10 mg/kg | ~40 µM (8 min) | Not reported | |

| Intraperitoneal | 10 mg/kg | ~2.5 µM (30-60 min) | ~2.5 µM (30-60 min) | |

| Intraperitoneal | 40 mg/kg | >2.5 µM | >2.5 µM | [1] |

| Subcutaneous | 120 mg/kg/day | Not reported | Not reported | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of TRAM-34.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure KCa3.1 currents and their inhibition by TRAM-34.

-

Cell Preparation: Use a cell line endogenously expressing KCa3.1 or a transiently transfected cell line (e.g., HEK293 or COS-7). Culture cells to 70-80% confluency on glass coverslips.

-

Solutions:

-

Internal (Pipette) Solution (in mM): 145 K+ aspartate, 2 MgCl2, 10 HEPES, 10 K2EGTA, 8.5 CaCl2 (to achieve 1 µM free Ca2+), pH 7.2, 290-310 mOsm.

-

External (Bath) Solution (in mM): 160 Na+ aspartate, 4.5 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4, 290-310 mOsm.

-

-

Recording:

-

Obtain a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Elicit KCa3.1 currents using a voltage ramp protocol from -120 mV to +40 mV over 200 ms, applied every 10 seconds.

-

Establish a stable baseline current.

-

Perfuse the bath with the external solution containing various concentrations of TRAM-34.

-

Record the inhibition of the KCa3.1 current.

-

-

Data Analysis:

-

Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after TRAM-34 application.

-

Calculate the percentage of inhibition for each TRAM-34 concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

Cell Proliferation Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells (e.g., A7r5, LNCaP, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment:

-

Replace the medium with fresh medium containing various concentrations of TRAM-34 (e.g., 0.1 nM to 100 µM) or vehicle (DMSO).

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

-

Assay Procedure:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

-

Incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only) from all readings.

-

Express the results as a percentage of the vehicle-treated control.

-

Plot the percentage of viability against the log of TRAM-34 concentration to determine the IC50 value.

-

This assay directly measures DNA synthesis, a hallmark of cell proliferation.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

BrdU Labeling:

-

Two to four hours before the end of the treatment period, add BrdU labeling solution (typically 10 µM) to each well.

-

Incubate for the specified time to allow BrdU incorporation into newly synthesized DNA.

-

-

Detection:

-

Fix, permeabilize, and denature the cellular DNA according to the manufacturer's protocol.

-

Incubate with an anti-BrdU primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a TMB substrate and stop the reaction.

-

Measure the absorbance at 450 nm.

-

-

Data Analysis: Similar to the MTT assay, express the results as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo Rat Carotid Artery Balloon Injury Model

This model is used to assess the effect of TRAM-34 on neointimal hyperplasia, a key process in vascular remodeling.

-

Animal Model: Use male Sprague-Dawley rats (350-450 g).

-

Surgical Procedure:

-

Anesthetize the rat (e.g., with ketamine/xylazine).

-

Expose the left common carotid artery.

-

Introduce a 2F Fogarty balloon catheter through the external carotid artery into the common carotid artery.

-

Inflate the balloon to induce endothelial denudation and vessel injury.

-

Repeat the injury process three times.

-

Remove the catheter and restore blood flow.

-

-

TRAM-34 Administration:

-

Formulation: Dissolve TRAM-34 in a vehicle suitable for the chosen administration route (e.g., peanut oil for subcutaneous injection, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for intraperitoneal injection).[1]

-

Dosage and Route: Administer TRAM-34 (e.g., 120 mg/kg/day, subcutaneously) for a specified period (e.g., 14 days).[5]

-

-

Endpoint Analysis:

-

After the treatment period, euthanize the animals and perfuse-fix the carotid arteries.

-

Embed the arteries in paraffin (B1166041) and section them.

-

Perform histological staining (e.g., hematoxylin (B73222) and eosin, Verhoeff-van Gieson) to visualize the vessel layers.

-

Use morphometric analysis to measure the areas of the lumen, intima, and media.

-

Calculate the intima-to-media ratio to quantify the degree of neointimal hyperplasia.

-

Signaling Pathways and Mechanism of Action

TRAM-34 exerts its effects by directly blocking the pore of the KCa3.1 channel, thereby inhibiting the efflux of potassium ions (K+). This inhibition has significant downstream consequences on intracellular calcium (Ca2+) signaling and subsequently affects various cellular processes, including proliferation, migration, and activation.

KCa3.1 Channel Activation and TRAM-34 Inhibition

The KCa3.1 channel is a tetramer of alpha subunits, each containing six transmembrane domains. The channel is activated by an increase in intracellular Ca2+ concentration, which binds to calmodulin (CaM) that is constitutively associated with the C-terminus of the channel subunits. This binding event induces a conformational change that opens the channel pore, allowing K+ to flow out of the cell down its electrochemical gradient.

Downstream Signaling Pathways

The inhibition of K+ efflux by TRAM-34 leads to membrane depolarization. This change in membrane potential reduces the driving force for Ca2+ entry through store-operated Ca2+ channels (e.g., ORAI1) and other Ca2+-permeable channels. The resulting attenuation of Ca2+ signaling affects downstream effector pathways, including the JNK/AP-1 and ERK/NF-κB pathways, which are critical regulators of gene expression involved in cell proliferation, inflammation, and fibrosis.

Experimental Workflow for Investigating Signaling Pathways

A typical workflow to investigate the impact of TRAM-34 on downstream signaling pathways involves a combination of molecular biology techniques.

Conclusion

TRAM-34 is a well-characterized, potent, and selective inhibitor of the KCa3.1 channel. Its favorable preclinical profile and demonstrated efficacy in various disease models make it an invaluable tool for basic research and a promising candidate for further drug development. This technical guide provides a comprehensive resource for researchers working with TRAM-34, offering detailed protocols and a clear overview of its mechanism of action and the signaling pathways it modulates. A thorough understanding of its pharmacology, including its potential off-target effects, is crucial for the accurate interpretation of experimental results and for advancing its potential clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Ca2+-Activated K+ Channel–3.1 Blocker TRAM-34 Attenuates Airway Remodeling and Eosinophilia in a Murine Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ca(2+)-activated K(+) channel-3.1 blocker TRAM-34 attenuates airway remodeling and eosinophilia in a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. Frontiers | In vivo morphological alterations of TAMs during KCa3.1 inhibition—by using in vivo two-photon time-lapse technology [frontiersin.org]

An In-depth Technical Guide to the TRAM/TRIF-Dependent Signaling Pathway

A Note on Terminology: Initial research into the "TRAM-39 signaling pathway" found no corresponding established biological cascade in publicly available scientific literature. It is presumed that this term may be erroneous or a novel, yet-unpublished designation. This guide will instead provide an in-depth overview of the well-characterized TRIF-related adaptor molecule (TRAM) and its critical role in the Toll-like receptor 4 (TLR4) signaling pathway. TRAM, also known as TICAM-2, is a key sorting adaptor that, together with TRIF (TIR-domain-containing adapter-inducing interferon-β), orchestrates a specific branch of the innate immune response.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the TRAM/TRIF-dependent signaling axis, quantitative data on associated protein expression, detailed experimental protocols for studying this pathway, and visualizations of the core signaling cascade and relevant experimental workflows.

The TRAM/TRIF-Dependent Signaling Pathway: Core Concepts

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs). Toll-like receptors (TLRs) are a major class of PRRs, and TLR4 is unique in its ability to signal through two distinct downstream pathways: the MyD88-dependent pathway and the MyD88-independent, or TRAM/TRIF-dependent, pathway. This dual signaling capacity allows for a tailored response to stimuli, most notably the Gram-negative bacterial endotoxin, lipopolysaccharide (LPS).

The TRAM/TRIF-dependent pathway is primarily responsible for the induction of type I interferons (IFN-α/β) and a late-phase activation of the transcription factor NF-κB, leading to the expression of inflammatory cytokines and chemokines.[1][2] A key feature of this pathway is its spatial regulation; while the initial MyD88-dependent signaling occurs at the plasma membrane, the TRAM/TRIF-dependent cascade is initiated following the endocytosis of the TLR4 receptor complex.[3][4]

1.1 Mechanism of Activation and Signal Transduction

The activation of the TRAM/TRIF-dependent pathway is a sequential and spatially organized process:

-

Ligand Recognition and TLR4 Internalization: Upon binding of LPS to the TLR4-MD2 complex at the cell surface, an initial wave of signaling occurs via the MyD88-dependent pathway. Subsequently, the activated TLR4 complex is internalized into early endosomes in a dynamin-dependent manner.[3][5]

-

Recruitment of TRAM: TRAM is a sorting adaptor that is myristoylated at its N-terminus, a modification that targets it to the plasma membrane and facilitates its trafficking to endosomes.[6][7] Within the endosome, TRAM is recruited to the internalized TLR4 complex.

-

Recruitment of TRIF: TRAM acts as a bridging adaptor, recruiting the key signaling adaptor TRIF to the endosomal TLR4 signaling complex.[8][9] This interaction is mediated by the Toll/Interleukin-1 receptor (TIR) domains present in all three proteins (TLR4, TRAM, and TRIF).

-

Downstream Kinase Activation: Once recruited, TRIF serves as a scaffold for downstream signaling molecules. It interacts with TRAF3 (TNF receptor-associated factor 3), which leads to the activation of the IKK-related kinases, TBK1 (TANK-binding kinase 1) and IKKε. These kinases then phosphorylate the transcription factor IRF3 (Interferon Regulatory Factor 3).[10]

-

IRF3-Mediated Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoters of target genes, most notably type I interferons like IFN-β.[2][10]

-

Late-Phase NF-κB Activation: In addition to activating IRF3, TRIF can also engage TRAF6 and RIPK1 (receptor-interacting protein kinase 1) to induce a delayed activation of the NF-κB pathway, contributing to the sustained production of pro-inflammatory cytokines.[11]

This pathway is not only central to the anti-bacterial response but has also been implicated in viral defense, as TRIF is also utilized by TLR3 to detect viral double-stranded RNA.[1][12] However, the involvement of TRAM is specific to the TLR4 pathway.[8]

Quantitative Data in TRAM/TRIF Signaling

Quantitative analysis is crucial for understanding the dynamics of signaling pathways. While direct binding affinities (Kd values) between all components of the TRAM/TRIF pathway are not comprehensively documented in a single source, quantitative proteomics provides valuable insights into the changes in protein abundance following pathway activation.

Table 1: Quantitative Proteomic Analysis of Macrophages Stimulated with LPS This table summarizes data from studies using quantitative proteomics to analyze protein expression changes in macrophages after stimulation with the TLR4 agonist, LPS. The data highlights proteins that are significantly up- or down-regulated, many of which are downstream effectors of the TRAM/TRIF pathway.

| Protein | Organism | Cell Type | Fold Change (LPS vs. Control) | p-value | Reference |

| Upregulated by LPS | |||||

| Lck | Mouse | BMDM | 1.5 to 1.9 | < 0.05 | [6][13] |

| CD36 | Mouse | BMDM | 1.5 to 1.9 | < 0.05 | [6][13] |

| IL-1α | Mouse | BMDM | 1.5 to 1.9 | < 0.05 | [6][13] |

| SOD2 | Mouse | BMDM | 1.5 to 1.9 | < 0.05 | [6][13] |

| NOS2 | Mouse | BMDM | 1.5 to 1.9 | < 0.05 | [6][13] |

| Downregulated by Fh15 (a TLR4 Antagonist) | |||||

| Lck | Mouse | BMDM | Significantly Reduced | p=0.0005 | [6] |

| CD36 | Mouse | BMDM | Significantly Reduced | **p=0.008 | [6] |

| IL-1α | Mouse | BMDM | Significantly Reduced | p=0.0003 | [6] |

| NOS2 | Mouse | BMDM | Significantly Reduced | p=0.05 | [6] |

| SOD2 | Mouse | BMDM | Significantly Reduced | p=0.04 | [6] |

| TNF-α | Mouse | BMDM | Significantly Reduced | **p=0.008 | [6] |

BMDM: Bone Marrow-Derived Macrophages. Fold change values are presented as a range from the cited literature. The Fh15 data demonstrates the reversal of LPS-induced upregulation, confirming the TLR4-dependency of these proteins.

Table 2: Inhibitory Peptides Targeting the TRAM/TRIF Pathway This table presents data on synthetic peptides derived from the TRIF TIR domain that have been shown to inhibit TLR4 signaling.

| Peptide | Target Interaction | Effective Inhibitory Concentration | Effect | Reference |

| TF4 | TRIF–TLR4 | 20 µM | Moderately inhibits TLR4 signaling. | [14] |

| TF5 | TRIF–TRAM and TRIF–TLR4 | 5-20 µM | Potently inhibits LPS-induced cytokine and MAPK activation. | [14] |

Experimental Protocols

Investigating the TRAM/TRIF signaling pathway involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

3.1 Co-Immunoprecipitation (Co-IP) to Verify TRAM-TRIF Interaction

This protocol is designed to isolate and detect the interaction between TRAM and TRIF from cell lysates.

-

Cell Culture and Lysis:

-

Culture HEK293T or macrophage cell lines (e.g., RAW 264.7) to 80-90% confluency. If not endogenously expressed, transfect cells with expression plasmids for tagged versions of TRAM (e.g., FLAG-TRAM) and TRIF (e.g., HA-TRIF).

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).

-

Incubate on ice for 20-30 minutes with gentle agitation.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (cleared lysate) to a new tube.[15][16]

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add 20-30 µL of Protein A/G agarose (B213101) or magnetic beads to the cleared lysate.

-

Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Pellet the beads by centrifugation (1,000 x g for 1 min) or using a magnetic rack, and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 2-4 µg of anti-FLAG antibody (to pull down FLAG-TRAM) to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype control IgG.

-

Incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Add 40 µL of Protein A/G bead slurry to each sample and incubate for an additional 1-2 hours at 4°C on a rotator to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads by centrifugation or with a magnetic rack. Discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold Co-IP lysis buffer. After the final wash, carefully remove all residual buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in 40 µL of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform Western blotting using an anti-HA antibody to detect co-immunoprecipitated HA-TRIF. The presence of a band at the correct molecular weight for HA-TRIF in the anti-FLAG IP lane (but not in the IgG control) confirms the interaction.

-

3.2 Dual-Luciferase Reporter Assay for IRF3/ISRE Activity

This assay quantifies the activation of the TRAM/TRIF pathway by measuring the transcriptional activity of IRF3.

-

Cell Seeding and Transfection:

-

Day 1: Seed HEK293 cells in a 24- or 48-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Day 2: Co-transfect the cells using a suitable transfection reagent (e.g., Lipofectamine). For each well, the transfection mix should include:

-

An ISRE-firefly luciferase reporter plasmid (contains IRF3 binding sites driving firefly luciferase expression).

-

A constitutively active Renilla luciferase plasmid (e.g., pRL-TK) as a transfection control.

-

Expression plasmids for TLR4, MD2, and CD14 (to reconstitute the receptor complex).

-

An expression plasmid for TRAM or TRIF, if overexpression is desired.[10][17]

-

-

-

Cell Stimulation:

-

24 hours post-transfection, stimulate the cells with LPS (e.g., 100 ng/mL) or a vehicle control for 6-18 hours.

-

-

Cell Lysis:

-

Wash the cells once with PBS.

-

Add 1x Passive Lysis Buffer (e.g., from a Promega Dual-Luciferase Reporter Assay System) to each well.

-

Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete lysis.

-

-

Luminescence Measurement:

-

Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well plate.

-

Use a luminometer with dual injectors.

-

Inject Luciferase Assay Reagent II (firefly luciferase substrate) and measure the firefly luminescence (Signal 1).

-

Inject Stop & Glo® Reagent (which quenches the firefly signal and contains the Renilla luciferase substrate) and measure the Renilla luminescence (Signal 2).[18][19]

-

-

Data Analysis:

-

For each well, calculate the ratio of Firefly luminescence to Renilla luminescence (Signal 1 / Signal 2). This normalizes for differences in transfection efficiency and cell number.

-

Compare the normalized ratios of LPS-stimulated cells to control cells to determine the fold induction of ISRE-dependent transcription.

-

3.3 siRNA-mediated Knockdown of TRAM in RAW 264.7 Macrophages

This protocol allows for the functional study of TRAM by observing the effects of its depletion on TLR4 signaling.

-

Cell Seeding:

-

siRNA Transfection:

-

Day 2: Prepare two tubes for each transfection condition (e.g., non-targeting control siRNA, TRAM-specific siRNA).

-

Tube 1: Dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM medium.

-

Tube 2: Dilute the siRNA (final concentration typically 50-100 nM) in Opti-MEM medium.

-

Combine the contents of Tube 1 and Tube 2, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.

-

Add the siRNA-lipid complexes dropwise to the cells.

-

-

Post-Transfection and Stimulation:

-

Incubate the cells for 24-48 hours to allow for knockdown of the target protein. The optimal time should be determined empirically.

-

Change the media to fresh complete medium.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for the desired time period (e.g., 4 hours for RNA analysis, 24 hours for cytokine analysis).

-

-

Analysis:

-

Knockdown Verification: Lyse a subset of unstimulated cells and perform Western blotting or qRT-PCR to confirm the efficient knockdown of TRAM protein or mRNA, respectively.

-

Functional Readout: Analyze the effect of TRAM knockdown on downstream signaling. For example, measure the expression of IFN-β mRNA by qRT-PCR or the secretion of RANTES/CCL5 into the supernatant by ELISA. A significant reduction in these readouts in TRAM-knockdown cells compared to control cells upon LPS stimulation would indicate a functional role for TRAM.[21]

-

Visualizations: Pathways and Workflows

4.1 TRAM/TRIF-Dependent TLR4 Signaling Pathway Diagram

Caption: TRAM/TRIF-dependent signaling pathway initiated by TLR4 endocytosis.

4.2 Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation to detect protein-protein interactions.

References

- 1. Quantitative Proteomics Reveals Fh15 as an Antagonist of TLR4 Downregulating the Activation of NF-κB, Inducible Nitric Oxide, Phagosome Signaling Pathways, and Oxidative Stress of LPS-Stimulated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential outcome of TRIF-mediated signaling in TLR4 and TLR3 induced DC maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. TRAM couples endocytosis of Toll-like receptor 4 to the induction of interferon-β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]

- 6. preprints.org [preprints.org]

- 7. Dissociation of TRIF bias and adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Proteomic Analysis of LPS-induced Differential Immune Response Associated with TLR4 Polymorphisms by Multiplex Amino Acid Coded Mass-tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. siRNA-mediated Knockdown – RAW 264.7 [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of TLR4/TRIF/IRF3 Signaling Pathway by Curcumin in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 13. Quantitative Proteomics Reveals Fh15 as an Antagonist of TLR4 Downregulating the Activation of NF-κB, Inducible Nitric Oxide, Phagosome Signaling Pathways, and Oxidative Stress of LPS-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recruitment of TLR adapter TRIF to TLR4 signaling complex is mediated by the second helical region of TRIF TIR domain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. A Role for the Adaptor Proteins TRAM and TRIF in Toll-like Receptor 2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. protocols.io [protocols.io]

- 21. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

The Physiological Role of KCa3.1 Channels and the Pharmacology of TRAM-39: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the intermediate-conductance calcium-activated potassium channel, KCa3.1, and its selective blocker, TRAM-39. This document details the channel's biophysical properties, physiological roles, and involvement in various pathological conditions. Furthermore, it offers a comprehensive look at the pharmacological profile of this compound and provides detailed protocols for key experimental procedures used to study this channel and its inhibitors.

Introduction to KCa3.1 Channels

The KCa3.1 channel, also known as IKCa1 or SK4, is a member of the calcium-activated potassium channel family.[1] Encoded by the KCNN4 gene, this channel is characterized by its intermediate single-channel conductance.[2][3] Unlike many other potassium channels, KCa3.1 is largely voltage-independent and its activation is primarily gated by submicromolar concentrations of intracellular calcium (Ca²⁺).[4][5][6] This activation is mediated by the calcium-binding protein calmodulin (CaM), which is constitutively associated with the channel's C-terminus.[7]

KCa3.1 channels are expressed in a wide variety of non-excitable cells, including hematopoietic cells, endothelial cells, epithelial cells, and fibroblasts.[1][8] They play a crucial role in regulating the cell membrane potential and shaping calcium signaling cascades. By facilitating potassium efflux upon activation, KCa3.1 hyperpolarizes the cell membrane, which in turn increases the driving force for Ca²⁺ influx through channels like Orai and TRP channels. This intricate interplay makes KCa3.1 a key player in numerous physiological processes, including cell proliferation, migration, and activation.[9]

Biophysical and Pharmacological Properties

Biophysical Characteristics of KCa3.1

The defining features of the KCa3.1 channel are its conductance, voltage-insensitivity, and high affinity for intracellular calcium. These properties are summarized in the table below.

| Property | Value | References |

| Single-Channel Conductance | 20 - 80 pS | [2] |

| Voltage Dependence | Largely voltage-independent | [4][5][6] |

| Calcium Sensitivity (EC₅₀) | 100 - 400 nM | [4][5] |

Tissue Distribution of KCa3.1

KCa3.1 channels are widely expressed throughout the human body, with notable exceptions being excitable tissues like cardiac and skeletal muscle. The expression levels of KCa3.1 can be significantly upregulated in pathological conditions, particularly in activated immune cells and various types of cancer.[1][10]

| Tissue/Cell Type | Expression Level (mRNA/Protein) | Pathological Relevance | References |

| Hematopoietic Cells | |||

| T-Lymphocytes | Low in resting cells, upregulated upon activation | Autoimmune diseases, transplant rejection | [11][12] |

| B-Lymphocytes | Expressed | Autoimmune diseases | [11] |

| Macrophages | Expressed | Inflammation | [11] |

| Microglia | Expressed | Neuroinflammation | [13] |

| Endothelial Cells | Expressed | Angiogenesis | [1] |

| Epithelial Cells | Expressed in secretory epithelia | Secretory diarrhea | [1] |

| Fibroblasts | Expressed | Fibrosis | [1] |

| Cancer Tissues | |||

| Glioblastoma | Upregulated | Tumor proliferation and migration | [4] |

| Clear Cell Renal Carcinoma | High mRNA expression correlates with poor prognosis | Metastasis | [10][14] |

| Breast Cancer | Upregulated in certain subtypes | Tumor progression | [15] |

| Pancreatic Cancer | Upregulated | Tumor growth | [15] |

This compound: A Potent and Selective KCa3.1 Blocker

This compound is a small molecule inhibitor that exhibits high potency and selectivity for the KCa3.1 channel. It is a derivative of the less selective compound TRAM-34. This compound blocks the channel by binding to the inner pore, thereby preventing potassium ion conduction.[16]

| Property | Value | References |

| Potency | ||

| Dissociation Constant (Kd) for KCa3.1 | 60 nM | |

| Selectivity (TRAM-34 as a reference) | ||

| KCa1.1 (BK) | >1000-fold | [16] |

| KCa2.x (SK) | >1000-fold | [16] |

| Kv1.1, Kv1.3, Kv1.5 | >200-fold | [16] |

| hERG | >500-fold | [16] |

Physiological and Pathophysiological Roles of KCa3.1

The widespread expression and fundamental role of KCa3.1 in regulating calcium signaling implicate it in a diverse range of physiological and pathophysiological processes.

Immune Response

In the immune system, KCa3.1 is crucial for the activation and proliferation of T-lymphocytes.[11][12] Upon T-cell receptor engagement, the subsequent rise in intracellular Ca²⁺ activates KCa3.1 channels. The resulting potassium efflux hyperpolarizes the cell membrane, sustaining the Ca²⁺ influx required for downstream signaling events, including cytokine production and cell proliferation.[11] This makes KCa3.1 a promising target for immunosuppressive therapies in autoimmune diseases and organ transplantation.[1]

Cell Proliferation and Cancer

KCa3.1 channels are frequently overexpressed in various cancers and have been shown to play a significant role in tumor cell proliferation, migration, and invasion.[15][17] By modulating Ca²⁺ signaling, KCa3.1 can influence the cell cycle and promote the survival of cancer cells.[17] Inhibition of KCa3.1 has been demonstrated to reduce tumor growth in preclinical models, highlighting its potential as an anti-cancer therapeutic target.[1]

Fibrosis

Fibroblast proliferation and activation are key events in the pathogenesis of fibrotic diseases affecting organs such as the lungs, kidneys, and liver. KCa3.1 is expressed in fibroblasts and its activity has been linked to their pro-fibrotic functions.[1] Pharmacological blockade of KCa3.1 has shown promise in animal models of fibrosis, suggesting a therapeutic potential for this target in treating fibrotic conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of KCa3.1 channels and the effects of inhibitors like this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of KCa3.1 channel currents in living cells.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Microscope with manipulators

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

-

Intracellular solution (in mM): 145 K-Aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, and CaCl₂ to achieve desired free [Ca²⁺] (e.g., 300 nM) (pH 7.2)

-

This compound stock solution (in DMSO)

Procedure:

-

Grow cells expressing KCa3.1 on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pull glass pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Approach a target cell with the pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.

-

Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply voltage ramps or steps (e.g., from -120 mV to +40 mV) to elicit KCa3.1 currents.

-

To assess the effect of this compound, perfuse the cell with an extracellular solution containing the desired concentration of the inhibitor and record the currents again.

-

Analyze the current amplitude and characteristics before and after drug application.[18][19][20][21][22]

Ki-67 Cell Proliferation Assay

This immunocytochemical assay is used to quantify the percentage of proliferating cells in a population.

Materials:

-

Cells cultured in appropriate vessels

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde or cold 70% ethanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-Ki-67

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Seed cells and treat with this compound or vehicle control for the desired duration.

-

Permeabilize the cells to allow antibody access to the nucleus.[25]

-

Block non-specific antibody binding.

-

Incubate with the primary anti-Ki-67 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and acquire images using a fluorescence microscope.

-

Quantify the percentage of Ki-67-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei).

Fluo-4 Calcium Imaging

This method allows for the visualization and quantification of changes in intracellular calcium concentration.

Materials:

-

Cells cultured on glass-bottom dishes

-

Physiological saline buffer (e.g., HBSS)

-

Fluo-4 AM stock solution (in DMSO)

-

Pluronic F-127 (to aid dye loading)

-

Probenecid (B1678239) (optional, to prevent dye extrusion)

-

Fluorescence microscope with a suitable camera and filter sets

Procedure:

-

Prepare a loading solution containing Fluo-4 AM (typically 1-5 µM), Pluronic F-127 (e.g., 0.02%), and optionally probenecid in the physiological buffer.[26][27][28][29]

-

Wash the cells with the physiological buffer.

-

Incubate the cells with the Fluo-4 AM loading solution at 37°C for 30-60 minutes.

-

Wash the cells thoroughly with the physiological buffer to remove excess dye.

-

Acquire baseline fluorescence images.

-

Stimulate the cells with an agonist known to increase intracellular Ca²⁺.

-

To test the effect of this compound, pre-incubate the cells with the inhibitor before adding the agonist.

-

Record the changes in fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence relative to the baseline (ΔF/F₀).[26][27][28][29][30]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to KCa3.1.

Figure 1: Canonical signaling pathway of KCa3.1 activation.

Figure 2: Involvement of KCa3.1 in cancer cell proliferation.

Figure 3: Experimental workflow for patch-clamp analysis of this compound.

Conclusion

The KCa3.1 channel has emerged as a critical regulator of cellular function in a variety of non-excitable tissues. Its role in modulating calcium signaling pathways places it at the center of numerous physiological and pathophysiological processes, from immune responses to cancer progression. The development of potent and selective inhibitors, such as this compound, provides powerful tools for dissecting the intricate roles of KCa3.1 and offers promising avenues for the development of novel therapeutics for a range of diseases. This guide provides a foundational understanding of KCa3.1 and this compound, along with practical experimental protocols, to aid researchers and drug development professionals in this exciting field of study.

References

- 1. KCa3.1: target and marker for cancer, autoimmune disorder and vascular inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cancer-Associated Intermediate Conductance Ca2+-Activated K+ Channel KCa3.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications [mdpi.com]

- 4. Expression and Role of the Intermediate-Conductance Calcium-Activated Potassium Channel KCa3.1 in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Insights on the Voltage Dependence of the KCa3.1 Channel Block by Internal TBA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow (Intracellular) Protocol for Ki67/MKI67 Antibody (NB110-89717): Novus Biologicals [novusbio.com]

- 9. researchgate.net [researchgate.net]

- 10. High Expression of KCa3.1 in Patients with Clear Cell Renal Carcinoma Predicts High Metastatic Risk and Poor Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the K+ channel KCa3.1 ameliorates T cell–mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Ca2+-Activated K+ Channel KCNN4/KCa3.1 Contributes to Microglia Activation and Nitric Oxide-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Whole Cell Patch Clamp Protocol [protocols.io]

- 19. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. personal.utdallas.edu [personal.utdallas.edu]

- 23. Ki-67 Staining Protocol [protocols.io]

- 24. Detection Ki 67 [bdbiosciences.com]

- 25. docs.abcam.com [docs.abcam.com]

- 26. benchchem.com [benchchem.com]

- 27. hellobio.com [hellobio.com]

- 28. assets.fishersci.com [assets.fishersci.com]

- 29. interchim.fr [interchim.fr]

- 30. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

TRAM-39 and its Impact on Cellular Membrane Potential: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TRAM-39 is a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1). By inhibiting this channel, this compound modulates the efflux of potassium ions, a critical process in setting the resting membrane potential of various cell types. This guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on membrane potential, and detailed experimental protocols for studying these effects. The information presented is intended to support further research and drug development efforts targeting the KCa3.1 channel. It is important to note that while the prompt specified this compound, the predominant and well-characterized compound with this activity is TRAM-34. It is highly likely that "this compound" was a typographical error, and this guide will focus on the extensive data available for TRAM-34, which shares the same core mechanism of action.

Mechanism of Action: this compound and the KCa3.1 Channel

The primary molecular target of this compound is the KCa3.1 potassium channel.[1][2] This channel is a member of the calcium-activated potassium channel family and plays a crucial role in regulating the membrane potential of both excitable and non-excitable cells, including lymphocytes, vascular smooth muscle cells, and endothelial cells.

The activation of KCa3.1 channels is dependent on intracellular calcium levels. An increase in intracellular calcium, often triggered by cellular signaling events, leads to the opening of KCa3.1 channels. This allows for the efflux of potassium ions (K+) down their electrochemical gradient, moving from the inside to the outside of the cell. This outward movement of positive charge results in hyperpolarization of the cell membrane, making the intracellular environment more negative.

This compound acts as a pore blocker of the KCa3.1 channel.[3] By physically obstructing the channel pore, this compound prevents the flow of potassium ions, even in the presence of elevated intracellular calcium. This inhibition of K+ efflux leads to a depolarization of the cell membrane, making the intracellular environment less negative.

References

- 1. TRAM 39 | Ca2+-Activated Potassium Channel Blockers: R&D Systems [rndsystems.com]

- 2. TRAM 39 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]

- 3. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

TRAM-34: A Molecular Probe for Investigating Cryptidin Release Mechanisms in Paneth Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Paneth cells, specialized epithelial cells situated at the base of the small intestinal crypts of Lieberkühn, are key players in the innate immune system of the gut.[1][2][3] They synthesize and secrete a variety of antimicrobial peptides, most notably α-defensins known as cryptdins in mice.[4][5] The secretion of these cryptdins is a critical mechanism for controlling the intestinal microbiota and defending against enteric pathogens.[2][6] The secretory process is triggered by various stimuli, including bacteria, bacterial antigens, and cholinergic agonists.[2][7][8] Understanding the molecular machinery governing cryptidin release is paramount for developing novel therapeutic strategies for inflammatory bowel diseases and other intestinal disorders.

Recent research has implicated the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4), in the regulation of Paneth cell secretion.[6][9] This channel plays a crucial role in modulating cell membrane potential and driving calcium signaling, processes fundamental to exocytosis. TRAM-34 (1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole) is a potent and highly selective small molecule inhibitor of the KCa3.1 channel, making it an invaluable tool for dissecting the role of this channel in physiological processes.[10] This technical guide provides a comprehensive overview of the role of TRAM-34 in elucidating the mechanisms of cryptidin release, complete with detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams.

The Role of TRAM-34 in Modulating Cryptidin Release

The secretion of granular contents from Paneth cells is a complex process initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). This calcium influx is, in part, regulated by the cell's membrane potential. The KCa3.1 channel, a calcium-activated potassium channel, is instrumental in this process. Upon an initial rise in intracellular calcium, KCa3.1 channels open, leading to an efflux of potassium ions. This hyperpolarizes the cell membrane, which in turn increases the electrochemical driving force for further calcium entry, thus amplifying and sustaining the calcium signal required for granule fusion and cryptdin (B1167165) release.

TRAM-34, as a specific blocker of the KCa3.1 channel, offers a precise method for investigating the contribution of this channel to Paneth cell secretion. By inhibiting KCa3.1, TRAM-34 is expected to prevent the membrane hyperpolarization that follows initial calcium influx. This would dampen the sustained calcium signal necessary for efficient exocytosis, thereby reducing or inhibiting cryptidin release. Indeed, studies have suggested that bactericidal peptide secretion in Paneth cells is sensitive to TRAM-34 at low concentrations, supporting a functional role for KCa3.1 in this process.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacology of TRAM-34 and its effects on KCa3.1 channels.

| Parameter | Value | Cell Type/System | Reference |

| TRAM-34 Kd | 20 nM | Cloned human IKCa1 channel | |

| TRAM-34 IC50 | 25 nM | Native IKCa1 channel in human T lymphocytes | |

| TRAM-34 IC50 | 22 nM | IKCa1 currents in human T84 colonic epithelial cells | |

| Selectivity | 200-1500-fold over KV, BKCa, KCa2, Na⁺, CRAC, and Cl⁻ channels | Various | [10] |

Table 1: Pharmacological Profile of TRAM-34.

| Experimental Condition | Measured Effect | Concentration of TRAM-34 | Putative Outcome on Cryptidin Release | Reference |

| Cholinergic Stimulation (e.g., Carbachol) | Inhibition of K⁺ efflux | 0.5 µM | Reduction in secretion | [1] |

| Bacterial Antigen Stimulation | Attenuation of membrane hyperpolarization | Nanomolar to low micromolar range | Inhibition of granule release | [1] |

| Electrically Evoked Secretion | Decrease in secretory events | 0.27 µM (IC₅₀) | Diminished cryptdin output | [1] |

Table 2: Effects of TRAM-34 on Paneth Cell Function.

Detailed Experimental Protocols

Patch-Clamp Electrophysiology for Measuring KCa3.1 Currents in Paneth Cells

This protocol is designed to measure whole-cell KCa3.1 currents in isolated Paneth cells and assess the inhibitory effect of TRAM-34.

Materials:

-

Isolated Paneth cells (from intestinal crypts)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries

-

Micromanipulator

-

Perfusion system

-

Extracellular (bath) solution: 145 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose; pH 7.4 with NaOH.

-

Intracellular (pipette) solution: 145 mM K-aspartate, 2 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, 2 mM ATP, 0.1 mM GTP, and free Ca²⁺ buffered to 1 µM; pH 7.2 with KOH.

-

TRAM-34 stock solution (in DMSO) and working dilutions.

Procedure:

-

Isolate intestinal crypts and subsequently single Paneth cells using established protocols.

-

Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a selected Paneth cell.

-

Hold the cell at a holding potential of -80 mV.

-

Apply voltage ramps or steps (e.g., from -120 mV to +40 mV) to elicit KCa3.1 currents.

-

Perfuse the cell with the extracellular solution containing the vehicle (DMSO) as a control and record baseline currents.

-

Apply different concentrations of TRAM-34 via the perfusion system and record the resulting inhibition of the KCa3.1 currents.

-

Analyze the data to determine the IC₅₀ of TRAM-34.

Cryptdin Release Assay from Intestinal Organoids

This protocol describes a method to quantify the release of cryptdins from murine intestinal organoids upon stimulation and its inhibition by TRAM-34.

Materials:

-

Cultured murine intestinal organoids ("mini-guts")

-

Carbachol (B1668302) (cholinergic agonist)

-

TRAM-34

-

Lysozyme (B549824) activity assay kit (as a surrogate marker for granule release)

-

Microplate reader

-

Matrigel

Procedure:

-

Culture intestinal organoids according to standard protocols.

-

Pre-incubate organoids with varying concentrations of TRAM-34 or vehicle for 30 minutes.

-

Stimulate the organoids with a cholinergic agonist like carbachol (e.g., 10 µM) to induce Paneth cell degranulation.

-

Collect the supernatant containing the secreted products.

-

Quantify the amount of lysozyme in the supernatant using a commercially available fluorescence-based activity assay. Lysozyme is co-released with cryptdins and serves as a reliable marker for Paneth cell secretion.

-

Normalize the lysozyme activity to the total protein content of the organoids.

-

Compare the amount of lysozyme released in the presence and absence of TRAM-34 to determine its inhibitory effect on cryptdin secretion.

Immunohistochemistry for Cryptdin Localization

This protocol details the visualization of cryptdins within Paneth cells in intestinal tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded small intestinal tissue sections

-

Xylene and graded ethanol (B145695) series

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Primary antibody against a specific cryptdin (e.g., anti-cryptdin-4)

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin (B73222) counterstain

-

Microscope

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform antigen retrieval by heating the slides in citrate buffer.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum.

-

Incubate the sections with the primary anti-cryptdin antibody overnight at 4°C.[11]

-

Wash and incubate with the biotinylated secondary antibody.[11]

-

Wash and incubate with streptavidin-HRP.

-

Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Examine the slides under a microscope to observe the localization of cryptdins within the granules of Paneth cells at the crypt base.

Signaling Pathways and Experimental Workflows

Caption: Cholinergic-induced cryptidin release pathway and the inhibitory action of TRAM-34.

Caption: Workflow for patch-clamp analysis of TRAM-34's effect on KCa3.1 channels.

Caption: Logical flow of TRAM-34's inhibitory effect on cryptidin release.

Conclusion

TRAM-34 serves as a critical pharmacological tool for investigating the intricate mechanisms of cryptidin secretion from Paneth cells. Its high potency and selectivity for the KCa3.1 channel allow for precise dissection of the role of this channel in the signaling cascade that leads to the release of these vital antimicrobial peptides. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the nuances of Paneth cell physiology and its implications for intestinal health and disease. Further research utilizing TRAM-34 will undoubtedly continue to illuminate the complex interplay between ion channels, cellular signaling, and innate immunity in the gut.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | An Update Review on the Paneth Cell as Key to Ileal Crohn's Disease [frontiersin.org]

- 3. Enteric glia regulate Paneth cell secretion and intestinal microbial ecology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryptdins: antimicrobial defensins of the murine small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enteric glia regulate Paneth cell secretion and intestinal microbial ecology | eLife [elifesciences.org]

- 6. Paneth cell α-defensins in enteric innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Antimicrobial Properties and Mode of Action of Cryptdin-4, a Mouse α-Defensin Regulated by Peptide Redox Structures and Bacterial Cultivation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pancreatic KCa3.1 channels in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Paneth Cell Secretion in vivo Requires Expression of Tmem16a and Tmem16f - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peptide Localization and Gene Structure of Cryptdin 4, a Differentially Expressed Mouse Paneth Cell α-Defensin - PMC [pmc.ncbi.nlm.nih.gov]

TRAM-39: A Comprehensive Technical Guide to a Selective KCa3.1 Potassium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRAM-39, or 2-Chloro-α,α-diphenylbenzeneacetonitrile, is a potent and selective small-molecule inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or SK4). This channel plays a crucial role in regulating membrane potential and calcium signaling in a variety of non-excitable cells, including immune cells, fibroblasts, and smooth muscle cells. Due to its involvement in cellular processes such as proliferation, migration, and activation, KCa3.1 has emerged as a significant therapeutic target for a range of pathologies, including autoimmune diseases, fibrosis, and cancer. This compound serves as an invaluable pharmacological tool for elucidating the physiological and pathophysiological functions of KCa3.1 and as a lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Physicochemical Properties

This compound is a triarylmethane derivative with a distinct chemical structure that confers its high affinity and selectivity for the KCa3.1 channel.

IUPAC Name: 2-(2-chlorophenyl)-2,2-diphenylacetonitrile[1]

Synonyms: 2-Chloro-α,α-diphenylbenzeneacetonitrile

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₄ClN | [2] |

| Molecular Weight | 303.79 g/mol | [2] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO (to 50 mM) | [3][4] |

| Purity | ≥99% (by HPLC) | [3][5] |

| CAS Number | 197525-99-8 | [3][4] |

| Storage Temperature | Room Temperature or -20°C/-80°C for long-term | [1][3][4] |

Pharmacological Properties

This compound is a highly potent and selective blocker of the KCa3.1 potassium channel. Its pharmacological profile has been extensively characterized, demonstrating its utility in both in vitro and in vivo studies.

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Species/Cell Line | Reference |

| Target | KCa3.1 (IKCa1) | Human | [3][4][5] |

| Potency (Kd) | 60 nM | [3][4][5] | |

| Potency (IC₅₀) | ~20-25 nM | Human T lymphocytes | [6] |

| Mechanism of Action | Pore Blocker | [7] |

Selectivity

A key feature of this compound is its high selectivity for KCa3.1 over other ion channels, including other members of the calcium-activated potassium channel family and various voltage-gated potassium channels. This selectivity minimizes off-target effects, making it a reliable tool for studying KCa3.1-mediated processes.

Table 3: Selectivity Profile of this compound (IC₅₀ values)

| Ion Channel | IC₅₀ | Reference |

| KCa3.1 (IKCa1) | 20-25 nM | [6] |

| Kv1.3 | > 5 µM | [6] |

| KCa1.1 (BK) | > 20 µM | |

| KCa2.x (SK) | > 20 µM | |

| hERG | > 10 µM |

Note: The selectivity of this compound is often cited as being 200- to 1000-fold greater for KCa3.1 over other related ion channels.[7]

Mechanism of Action

This compound exerts its inhibitory effect by physically occluding the ion conduction pathway of the KCa3.1 channel. It acts as an "inner pore blocker," binding to a specific site within the channel's pore lumen.[7] Mutagenesis studies have identified key amino acid residues, namely Threonine (Thr250) in the pore loop and Valine (Val275) in the S6 transmembrane segment, as critical for the binding of this compound and other triarylmethane-based blockers.[7] By lodging itself in this position, this compound prevents the flow of potassium ions through the channel, thereby inhibiting its function.

Signaling Pathways

The KCa3.1 channel is a critical regulator of calcium signaling in non-excitable cells. Its activation is dependent on an increase in intracellular calcium concentration ([Ca²⁺]i).

Caption: KCa3.1 signaling pathway and the inhibitory action of this compound.

An increase in intracellular Ca²⁺, often initiated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases, leads to the activation of phospholipase C (PLC) and the generation of inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca²⁺. This rise in cytoplasmic Ca²⁺ allows it to bind to calmodulin (CaM), which is constitutively associated with the C-terminus of the KCa3.1 channel. The Ca²⁺-CaM complex fully activates the KCa3.1 channel, leading to an efflux of potassium ions. This potassium efflux hyperpolarizes the cell membrane, which in turn increases the electrochemical driving force for Ca²⁺ entry through channels like the store-operated Ca²⁺ release-activated Ca²⁺ (CRAC) channels, thus sustaining the calcium signal. This sustained calcium signaling is crucial for the activation of downstream transcription factors like NFAT and NF-κB, ultimately leading to cellular responses such as proliferation and migration. This compound blocks the K⁺ efflux, thereby preventing membrane hyperpolarization and dampening the sustained Ca²⁺ influx and subsequent cellular responses.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination of this compound

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound on KCa3.1 channels heterologously expressed in a cell line (e.g., HEK293 or CHO cells) or in primary cells endogenously expressing the channel.

Caption: Experimental workflow for IC₅₀ determination using patch-clamp.

Materials:

-

Cells: HEK293 cells stably expressing human KCa3.1 or primary cells of interest.

-

Extracellular (Bath) Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 145 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and CaCl₂ to yield a free [Ca²⁺] of ~300 nM (to activate KCa3.1); pH 7.2 with KOH.

-

This compound Stock Solution: 10 mM in DMSO.

-

Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

-

Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Elicit KCa3.1 currents using a voltage ramp protocol (e.g., from -120 mV to +40 mV over 200 ms).

-

-

Data Acquisition:

-

Record stable baseline KCa3.1 currents for several minutes.

-

Perfuse the cell with increasing concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM), allowing the current inhibition to reach a steady state at each concentration.

-

Wash out the drug with the extracellular solution to check for reversibility.

-

-

Data Analysis:

-

Measure the peak outward current amplitude at a specific voltage (e.g., +40 mV) for each this compound concentration.

-

Calculate the percentage of current inhibition for each concentration relative to the baseline current.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Fit the curve with the Hill equation to determine the IC₅₀ value.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the effect of this compound on the migratory capacity of cells that rely on KCa3.1 activity for migration.

Materials:

-

Cells: A migratory cell line endogenously expressing KCa3.1 (e.g., glioblastoma cells, activated T cells, or fibroblasts).

-

Culture medium: Appropriate for the cell line.

-

This compound: Stock solution in DMSO.

-

Multi-well plates: 6- or 12-well plates.

-